![molecular formula C11H17NOS B13308689 4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused thieno-pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or other high-value applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Wirkmechanismus
The mechanism by which 4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-3-methylpyridine: Shares a similar pyridine core but lacks the thieno ring.
4-Methoxymethylpyridine: Contains the methoxymethyl group but differs in the overall ring structure.
Thieno[2,3-b]pyridine: Another thieno-pyridine compound with a different fusion pattern.
Uniqueness
4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H17NOS |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
4-ethyl-4-(methoxymethyl)-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NOS/c1-3-11(8-13-2)9-5-7-14-10(9)4-6-12-11/h5,7,12H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
XHHMVRKHABOCBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(CCN1)SC=C2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


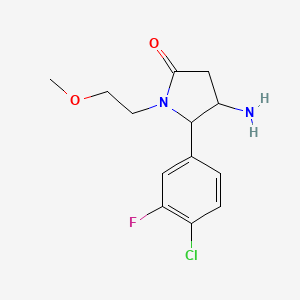
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)
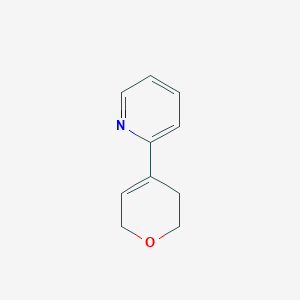
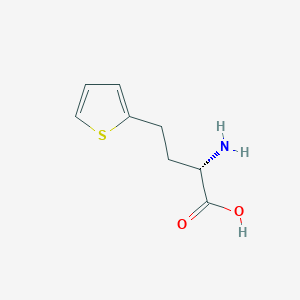
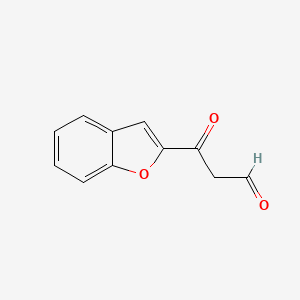
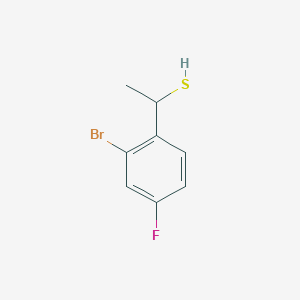
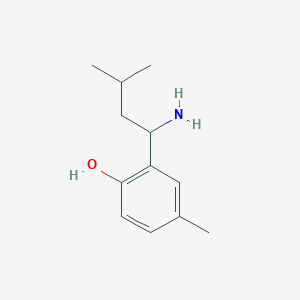
![2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13308656.png)
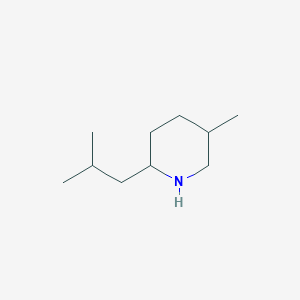


![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
